3-Chloro-4-cyclopropoxybenzonitrile
Description
3-Chloro-4-cyclopropoxybenzonitrile is a benzonitrile derivative featuring a chlorine atom at the 3-position and a cyclopropoxy group (a three-membered cyclic ether) at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
WBABGUZNMOOOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-chloro-4-cyclopropoxybenzylamine.
Oxidation: Formation of 3-chloro-4-cyclopropoxybenzoic acid.
Scientific Research Applications
3-Chloro-4-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 3-Chloro-4-cyclopropoxybenzonitrile and two analogous compounds from the evidence:
- 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): The amino group at position 3 introduces strong electron-donating effects, enabling participation in reactions like diazotization or amide formation.
- 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile : The nitro group at position 2 and methoxy group at position 4 create a complex electronic profile. The nitro group’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, while the chloropropoxy chain (vs. cyclopropoxy) increases hydrophobicity and metabolic stability in biological systems .
Reactivity and Stability
- The chlorine atom’s electron-withdrawing effect may direct further substitutions to meta/para positions.
- 3-Amino-4-chlorobenzonitrile: The amino group’s electron-donating nature activates the ring for electrophilic substitution at ortho/para positions relative to the NH₂ group. However, its basicity may lead to instability under acidic conditions .
- 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile : The nitro group strongly deactivates the ring, limiting electrophilic attacks. The methoxy group’s ortho/para-directing effects could guide functionalization at positions 3 or 5 .
Research Findings and Trends
- Substituent Position Sensitivity: The 4-position substituent (cyclopropoxy vs. amino vs. methoxy) significantly impacts electronic distribution. Cyclopropoxy’s steric bulk may hinder crystallization, affecting formulation in solid-dose pharmaceuticals.
- Thermal Stability : Nitro-containing analogs (e.g., ) typically exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition, whereas chloro and nitrile groups enhance stability.
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